![molecular formula C15H17FO4 B11758673 9-Fluoro-5-oxo-2,3,4,5-tetrahydrobenzo[b]oxepin-8-yl pivalate](/img/structure/B11758673.png)
9-Fluoro-5-oxo-2,3,4,5-tetrahydrobenzo[b]oxepin-8-yl pivalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Fluoro-5-oxo-2,3,4,5-tetrahydrobenzo[b]oxepin-8-yl pivalate: is a synthetic organic compound with the molecular formula C15H17FO4 It is characterized by the presence of a fluorine atom, a pivalate ester group, and a tetrahydrobenzo[b]oxepin ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 9-Fluoro-5-oxo-2,3,4,5-tetrahydrobenzo[b]oxepin-8-yl pivalate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Tetrahydrobenzo[b]oxepin Ring: This step involves the cyclization of a suitable precursor to form the tetrahydrobenzo[b]oxepin ring system.
Introduction of the Fluorine Atom: The fluorine atom is introduced through a fluorination reaction, often using reagents such as or .
Esterification: The final step involves the esterification of the hydroxyl group with pivalic acid or a pivaloyl chloride derivative to form the pivalate ester.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically at the benzylic position, to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ketone group to an alcohol, using reagents such as or .
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as .
Common Reagents and Conditions:
Oxidation: Reagents like or .
Reduction: Reagents like or .
Substitution: Nucleophiles like , , or .
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Studied for its reactivity and potential as a precursor in organic synthesis.
Biology:
- Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine:
- Explored as a potential drug candidate due to its unique chemical structure.
- Studied for its pharmacokinetic and pharmacodynamic properties.
Industry:
- Used in the development of new materials with specific properties.
- Potential applications in the production of specialty chemicals and intermediates.
Mecanismo De Acción
The mechanism of action of 9-Fluoro-5-oxo-2,3,4,5-tetrahydrobenzo[b]oxepin-8-yl pivalate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the fluorine atom and the pivalate ester group can influence its binding affinity and selectivity towards these targets.
Comparación Con Compuestos Similares
- 9-Fluoro-5-oxo-2,3,4,5-tetrahydro-1-benzoxepin-8-yl pivalate
- 4,5,6,7-Tetrahydro-4-oxobenzofuran-5-acetic acid
Comparison:
- Structural Differences: The presence of different substituents and ring systems can lead to variations in chemical reactivity and biological activity.
- Unique Features: The combination of the fluorine atom and the pivalate ester group in 9-Fluoro-5-oxo-2,3,4,5-tetrahydrobenzo[b]oxepin-8-yl pivalate makes it unique compared to other similar compounds.
Propiedades
Fórmula molecular |
C15H17FO4 |
|---|---|
Peso molecular |
280.29 g/mol |
Nombre IUPAC |
(9-fluoro-5-oxo-3,4-dihydro-2H-1-benzoxepin-8-yl) 2,2-dimethylpropanoate |
InChI |
InChI=1S/C15H17FO4/c1-15(2,3)14(18)20-11-7-6-9-10(17)5-4-8-19-13(9)12(11)16/h6-7H,4-5,8H2,1-3H3 |
Clave InChI |
NHAKEGJRMUBTLZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C(=O)OC1=C(C2=C(C=C1)C(=O)CCCO2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


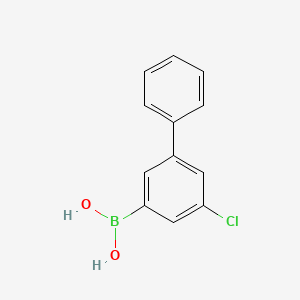
![8-Methoxy-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B11758601.png)
![Methyl 4-{2-[1-(cyanomethyl)cyclobutyl]ethynyl}benzoate](/img/structure/B11758614.png)

![4-Amino-5-bromo-1,3-dihydropyrrolo[2,3-b]pyridin-2-one](/img/structure/B11758622.png)
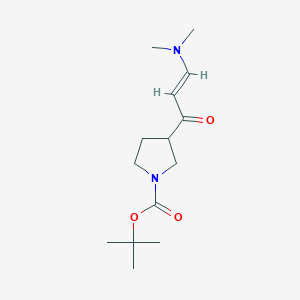
![(2S)-2-cyclohexyl-2-[(methoxycarbonyl)amino]acetic acid](/img/structure/B11758633.png)
![(2R)-2-carbamothioyl-2-[(pyridin-3-yl)amino]acetamide](/img/structure/B11758635.png)
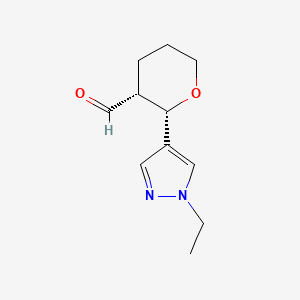
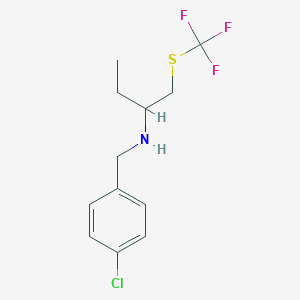
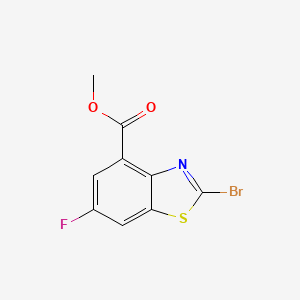
![(1S,2R,4R)-bicyclo[2.2.1]heptan-2-amine](/img/structure/B11758659.png)
![[(1,3-dimethyl-1H-pyrazol-5-yl)methyl][(5-fluorothiophen-2-yl)methyl]amine](/img/structure/B11758666.png)
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11758678.png)
